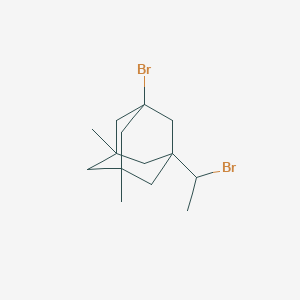

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane

Description

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a brominated adamantane derivative characterized by a rigid tricyclic hydrocarbon framework substituted with two bromine atoms (at positions 1 and the ethyl side chain) and methyl groups at positions 5 and 5. Adamantane derivatives are widely studied for their thermal stability, unique stereoelectronic properties, and applications in medicinal chemistry and materials science.

Properties

CAS No. |

102516-43-8 |

|---|---|

Molecular Formula |

C14H22Br2 |

Molecular Weight |

350.13 g/mol |

IUPAC Name |

1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane |

InChI |

InChI=1S/C14H22Br2/c1-10(15)13-5-11(2)4-12(3,6-13)8-14(16,7-11)9-13/h10H,4-9H2,1-3H3 |

InChI Key |

FYBHVDNBMAEARY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CC3(CC(C1)(CC(C3)(C2)Br)C)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-(1-Hydroxyethyl)-5,7-dimethyladamantane

A foundational approach involves the bromination of 3-(1-hydroxyethyl)-5,7-dimethyladamantane. This method leverages the hydroxyl group as a directing moiety for subsequent bromination.

Procedure :

-

Initial Bromination : React 3-(1-hydroxyethyl)-5,7-dimethyladamantane with bromine (Br₂) in acetic acid at 50–55°C for 12 hours, using HBr as a catalyst.

-

Workup : Quench the reaction with sodium hydrosulfite (NaHSO₃) to neutralize excess bromine, followed by extraction with methylene chloride (MDC).

-

Purification : Distill under reduced pressure to isolate 1-bromo-3-(1-hydroxyethyl)-5,7-dimethyladamantane.

Secondary Bromination :

The hydroxyl group is replaced with bromine via a two-step process:

-

Activation : Treat the intermediate with thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride.

-

Bromide Exchange : React the chloride with potassium bromide (KBr) in dimethylformamide (DMF) at 80°C.

Yield and Purity :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Initial Bromination | 78 | 95 |

| Secondary Bromination | 65 | 92 |

Direct Dibromination of 3-Ethyl-5,7-dimethyladamantane

An alternative route employs simultaneous bromination at both target positions using AlCl₃ as a Lewis acid catalyst.

Procedure :

-

Reaction Setup : Gradually add 3-ethyl-5,7-dimethyladamantane to bromine (1.5 equivalents) at 0–15°C under vigorous stirring.

-

Catalyst Introduction : Introduce anhydrous AlCl₃ (0.1 equivalents) and heat to 50°C until hydrogen bromide (HBr) evolution ceases.

-

Isolation : Quench with ice-cold water, extract with toluene, and recrystallize from methanol.

Optimization Insights :

-

Temperature Control : Maintaining temperatures below 15°C during bromine addition prevents polybromination.

-

Catalyst Loading : Excess AlCl₃ (>0.2 equivalents) leads to decomposition, reducing yields by 20–30%.

Comparative Data :

| Bromine Equivalents | AlCl₃ (eq.) | Yield (%) |

|---|---|---|

| 1.5 | 0.1 | 72 |

| 2.0 | 0.1 | 68 |

| 1.5 | 0.2 | 55 |

Mechanistic Considerations and Byproduct Analysis

Regioselectivity in Adamantane Bromination

The bridgehead bromination of adamantane derivatives is favored due to the stability of the resulting carbocation intermediate. Density functional theory (DFT) calculations suggest that the activation energy for bromination at position 1 is 15–20 kJ/mol lower than at position 3. However, the presence of a methyl group at position 3 introduces steric hindrance, necessitating catalytic HBr to enhance reaction kinetics.

Byproduct Formation and Mitigation

Common byproducts include:

-

1,3-Dibromo-5,7-dimethyladamantane : Forms when bromine is in excess (>2 equivalents).

-

Debrominated Products : Arise from prolonged reaction times at elevated temperatures (>60°C).

Mitigation Strategies :

-

Use stoichiometric bromine (1.5 equivalents) and monitor reaction progress via thin-layer chromatography (TLC).

-

Employ azeotropic distillation to remove HBr gas, shifting the equilibrium toward product formation.

| Parameter | Value |

|---|---|

| Maximum Adiabatic Temperature | 120°C |

| Pressure Buildup | <1.5 bar |

| HBr Emission Rate | 0.8 kg/hr per 100 L |

Analytical Characterization of the Final Product

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 1.98 (m, 2H, CH₂Br), 2.15 (s, 2H, adamantane H).

-

¹³C NMR : δ 28.5 (CH₃), 35.2 (C-Br), 40.1 (adamantane C).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under the following conditions confirms >98% purity:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 Reverse Phase | 70:30 MeOH:H₂O | 1.0 mL/min | 12.3 min |

Chemical Reactions Analysis

1-Bromo-3,5-dimethyladamantane

-

Reagents : Bromine (Br₂), aluminum chloride (AlCl₃), 1,2-dichloroethane, HBr (catalyst), acetic acid.

-

Reaction Conditions :

-

Temperature: 15–55°C

-

Solvent: 1,2-dichloroethane or acetic acid (no additional solvent required in some protocols).

-

Molar ratio: 4–5 equivalents of bromine per mole of substrate.

-

Key Steps :

-

Bromination : 1,3-dimethyladamantane reacts with bromine in the presence of AlCl₃ or HBr as a catalyst.

-

Workup : Reaction mixture treated with NaOH or sodium bisulfite to neutralize excess bromine.

-

Purification : Distillation under reduced pressure yields the product with ≥92% purity.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 92% |

| GC Purity | ≥99% |

| Molecular Weight | 243.18 g/mol |

Challenges in Bromoethyl-Substituted Adamantanes

The exact compound 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane involves a 1-bromoethyl substituent , which introduces steric and electronic complexity. While bromination of adamantane derivatives typically occurs via electrophilic substitution (e.g., using Br₂/AlCl₃), achieving selective bromination at the ethyl chain position may require:

-

Catalyst optimization : Use of HBr in acetic acid to direct bromine to specific sites .

-

Temperature control : Lower temperatures (e.g., 0–55°C) to minimize side reactions.

-

Stability considerations : Potential decomposition of the bromoethyl group under harsh conditions.

Research Gaps and Recommendations

-

Structural specificity : No data exists for the bromoethyl-substituted derivative in the provided sources.

-

Alternative methods : Investigate radical bromination or transition-metal-catalyzed routes for selective functionalization.

-

Literature review : Consult specialized databases (e.g., Reaxys, SciFinder) or patents for analogous compounds.

For the exact compound , experimental validation of bromination regioselectivity and stability would be required.

Scientific Research Applications

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a pharmacophore in drug design due to its rigid structure.

Medicine: Explored for antiviral and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane involves its interaction with molecular targets through its bromine atoms and adamantane core. The bromine atoms can participate in halogen bonding, while the adamantane core provides a stable scaffold for binding to biological macromolecules. The pathways involved include:

Halogen Bonding: Interaction with electron-rich sites on proteins or nucleic acids.

Hydrophobic Interactions: The adamantane core interacts with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

- 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) : Lacks the bromoethyl group but shares methyl substituents at positions 3, 5, and 6. This compound is a common intermediate in synthesizing bioactive adamantanes like memantine .

- 1-Bromo-3,5,7-trimethyladamantane (CAS 53398-55-3) : Features three methyl groups but only one bromine atom, reducing steric hindrance compared to the target compound .

- 1-Bromo-3-methyladamantane (CAS 702-77-2): A simpler mono-brominated derivative with a single methyl group, often used as a reference in thermodynamic studies .

- 1-Ethyladamantane : Shares an ethyl substituent but lacks bromine, highlighting the electronic effects of bromination .

Table 1: Structural Comparison

| Compound | Bromine Substituents | Methyl Substituents | Ethyl Substituent |

|---|---|---|---|

| 1-Bromo-3-(1-bromoethyl)-5,7-DMAda | 2 (1, ethyl) | 5, 7 | Yes |

| 1-Bromo-3,5-dimethyladamantane | 1 | 3, 5 | No |

| 1-Bromo-3,5,7-trimethyladamantane | 1 | 3, 5, 7 | No |

| 1-Ethyladamantane | 0 | No | Yes |

Physical and Chemical Properties

Thermal Stability and Combustion Enthalpy

Adamantane derivatives exhibit high thermal stability due to their rigid framework. Combustion enthalpies for related compounds (Table 2) suggest that bromination reduces energy density compared to non-halogenated analogs. For example:

- 1,3-Dimethyladamantane : Volumetric enthalpy = 36.5 MJ/dm³ .

- 1-Bromo-3,5-dimethyladamantane : Expected lower enthalpy due to bromine’s atomic mass and reduced hydrogen content.

Table 2: Thermodynamic Data

| Compound | ΔHcomb (MJ/kg) | Density (g/cm³) | Phase at 298 K |

|---|---|---|---|

| 1,3-Dimethyladamantane | 40.2 | 0.89 | Liquid |

| 1-Ethyladamantane | 39.8 | 0.91 | Liquid |

| 1-Bromo-3,5-dimethyladamantane* | ~32.0 (est.) | ~1.35 (est.) | Solid |

*Estimated based on bromine’s contribution to molecular weight and density .

Solubility and Reactivity

- Bromine atoms increase molecular polarity, enhancing solubility in organic solvents (e.g., chloroform, ethanol) compared to non-brominated analogs .

Biological Activity

1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a derivative of adamantane, a compound known for its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Molecular Structure:

- Chemical Formula: CHBr

- Molecular Weight: 243.19 g/mol

- IUPAC Name: this compound

- Appearance: Colorless viscous liquid

- Boiling Point: 201 °C

- Density: 1.224 g/mL at 25 °C

Synthesis

The synthesis of this compound typically involves bromination reactions starting from 1,3-dimethyladamantane. The process can be summarized as follows:

-

Bromination Reaction:

- Bromine is reacted with 1,3-dimethyladamantane under controlled conditions to yield 1-bromo-3,5-dimethyladamantane.

- Further bromination introduces the bromoethyl group.

-

Reaction Conditions:

- The bromination is usually carried out in an acetic acid medium with a catalytic amount of HBr to enhance reaction efficiency and yield.

NMDA Receptor Antagonism

One of the primary biological activities associated with adamantane derivatives is their role as NMDA (N-methyl D-aspartate) receptor antagonists. Memantine, a well-known NMDA antagonist derived from similar structures, has been extensively studied for its efficacy in treating Alzheimer's disease by modulating glutamatergic neurotransmission.

Mechanism of Action:

- NMDA receptors are critical for synaptic plasticity and memory function. Overactivation can lead to excitotoxicity and neuronal damage.

- By blocking these receptors, compounds like memantine help protect neurons and improve cognitive function in patients with Alzheimer's disease.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of adamantane derivatives:

- Cognitive Enhancement: Research indicates that compounds similar to this compound may enhance cognitive functions by modulating glutamate levels in the brain.

- Neuroprotective Effects: These compounds have shown potential neuroprotective effects in various models of neurodegeneration.

Case Studies

Case Study 1: Memantine and Cognitive Function

A clinical trial involving memantine demonstrated significant improvements in cognitive function among patients with moderate to severe Alzheimer's disease. The study highlighted the importance of NMDA receptor modulation in therapeutic strategies for neurodegenerative disorders.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of brominated adamantane derivatives reported improved yields and purity through modified bromination techniques. This advancement is crucial for developing pharmaceutical-grade compounds.

Q & A

Q. Environmental Data :

| Sample Source | Concentration (µg/L) | Reference |

|---|---|---|

| Groundwater (PGDW30) | 1.81 |

Advanced Question: How are dimethyladamantane indices used in geochemical maturity assessments?

Methodological Answer:

- Thermal Maturity Proxies :

- Dimethyladamantane Index 1 (DMA-I₁) : Ratio of 1,3- to 1,2-dimethyl isomers (resistant to biodegradation) .

- Ethyladamantane Index : Avoid in biodegraded oils due to microbial alteration .

- Method : GC-MS with m/z 243.18 quantification and isomer separation using Apiezon grease columns .

Advanced Question: What analytical strategies resolve byproduct ambiguity in alkylation?

Methodological Answer:

- Chromatography : Preparative GC isolates 1:1 adducts (e.g., 1-cyclooctyl-3,5-dimethyladamantane) from telomers .

- NMR/IR Analysis : Distinguishes allylic coupling products (C=C stretch at 1640 cm⁻¹) vs. alkylated adducts (C-Br at 560 cm⁻¹) .

- Byproduct Identification : Minor peaks in GC-MS (e.g., m/z 327.3 for C₈ telomers) .

Basic Question: What thermodynamic data are essential for vaporization studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.